molecular formula C16H14ClF3N2O2S B2373471 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one CAS No. 1797571-51-7

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B2373471
CAS No.: 1797571-51-7
M. Wt: 390.81
InChI Key: QHLDNAZVDOVYEH-UHFFFAOYSA-N
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Description

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the thiazole moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the phenyl ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific application. For example, if it is used as a therapeutic agent, its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one may include other azetidine derivatives, thiazole-containing compounds, and phenyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the thiazole moiety may contribute to its bioactivity.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c17-13-3-1-10(7-12(13)16(18,19)20)2-4-14(23)22-8-11(9-22)24-15-21-5-6-25-15/h1,3,5-7,11H,2,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLDNAZVDOVYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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